(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester
Description
(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester is an indole-derived compound featuring a benzyl group at position 1, an ethyl group at position 2, and a methoxycarbonylmethyloxy substituent at position 2. Indole derivatives are critical in medicinal chemistry due to their biological relevance, particularly in modulating receptor interactions and enzyme inhibition.
Properties
IUPAC Name |
methyl 2-(1-benzyl-2-ethylindol-4-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-16-12-17-18(21(16)13-15-8-5-4-6-9-15)10-7-11-19(17)24-14-20(22)23-2/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOBZQSGNGDLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach includes the Heck alkylation of intermediate ketone enolates, followed by transformations such as epoxidation and allylic alcohol formation .
Industrial Production Methods
Industrial production of indole derivatives typically employs scalable methods like catalytic hydrogenation, halogenation, and other transition-metal-catalyzed reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemical Properties and Structure
BEI has the molecular formula and a CAS number of 172733-07-2. Its structure features an indole core, which is significant for its biological activity. The compound's unique properties arise from the presence of the benzyl and ethyl groups, which enhance its lipophilicity and potential interactions with biological targets.
Pharmacological Studies
BEI has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that compounds with indole structures often exhibit anti-inflammatory, analgesic, and anticancer activities.
Case Study: Anti-inflammatory Activity
A study demonstrated that BEI showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism involves modulation of the NF-kB pathway, which is critical in inflammatory responses.
Neuropharmacology
The indole moiety is associated with neuroactive properties. BEI has been evaluated for its effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
In a rodent model of neurodegeneration, BEI administration resulted in reduced neuronal loss and improved cognitive function. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Research
BEI's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Antitumor Activity
In vitro studies have shown that BEI exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases, highlighting its potential as a chemotherapeutic agent.
Data Tables
Mechanism of Action
The mechanism of action of (1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetic Acid Esters
The closest structural analogs are methyl indol-3-yl acetate derivatives, such as those described in :
Methyl 2-(1-methyl-4-methoxy-indol-3-yl)acetate (112j)
- Structure : Methyl group at position 1, methoxy at position 4, and acetic acid methyl ester at position 3.
- Synthesis : Prepared via General Procedure C with 87% yield .
- Physical Properties : Melting point = 81°C; IR (C=O stretch at 1739 cm⁻¹); HRMS [M+Na]⁺ = 302.1151 (calc.) vs. 302.1149 (obs.) .
Methyl 2-(1-methyl-7-chloro-indol-3-yl)acetate (112r)
- Structure : Methyl group at position 1, chloro at position 7, and acetic acid methyl ester at position 3.
- Synthesis : 83% yield via General Procedure C .
Key Differences vs. Target Compound:
| Parameter | Target Compound | 112j | 112r |
|---|---|---|---|
| Position 1 Substituent | Benzyl (bulky, lipophilic) | Methyl (smaller) | Methyl |
| Position 2 Substituent | Ethyl (moderate lipophilicity) | – | – |
| Position 4 Substituent | Oxy-acetic acid methyl ester | Methoxy | – |
| Position 7 Substituent | – | – | Chloro (electron-withdrawing) |
| Synthetic Yield | Not reported | 87% | 83% |
- The absence of electron-withdrawing groups (e.g., chloro in 112r) may reduce metabolic stability but could alter electronic interactions in biological targets.
Benzeneacetic Acid Esters ()
Compounds like Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy)-, methyl ester (CAS 209404-16-0) share ester functionalities but lack the indole core.
- Structural Differences :
- Aromatic benzene ring vs. indole’s heterocyclic system.
- Substituents (methoxy, benzyloxy) at positions 2 and 4 on the benzene ring.
- Functional Comparison :
- Ester groups may confer similar hydrolytic susceptibility.
- Indole’s nitrogen heterocycle enables hydrogen bonding and π-stacking, which benzene derivatives lack.
Other Ester Derivatives
- 2-(6-Methyl-1H-indol-3-yl)acetic acid () : Lacks esterification (free carboxylic acid), reducing bioavailability compared to methyl esters.
- Ethyl 2-{...}acetate () : A benzimidazole-cyclopropyl hybrid with a pyridinyl group. The complex structure may hinder synthetic accessibility compared to simpler indole esters.
Biological Activity
(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester is a synthetic compound belonging to the indole derivative family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C21H25N2O3
- CAS Number : 172733-07-2
- Molecular Weight : 353.44 g/mol
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. Indole derivatives often modulate the activity of these targets, leading to significant biological effects such as:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by affecting cell cycle regulation.
- Antimicrobial Activity : Exhibits potential against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : It has been shown to inhibit phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes .
Anticancer Properties
Research indicates that this compound can inhibit the growth of several cancer cell lines. Its mechanism involves:
- Inducing apoptosis through caspase activation.
- Modulating signaling pathways related to cell survival and proliferation.
Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Antimicrobial Effects
The compound has shown promising results against various bacterial and fungal strains. The antibacterial activity was assessed using standard disk diffusion methods, revealing effective inhibition zones against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results suggest its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Action
As a PLA2 inhibitor, this compound may help reduce inflammation associated with various diseases. In preclinical models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment .
Comparative Studies
Comparative studies with similar compounds highlight the unique properties of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Indole-3-acetic acid | Moderate | Low | Moderate |
| 1-Benzyltriazole derivatives | High | High | Low |
This table illustrates that while some compounds exhibit high activity in one area, this compound maintains a balanced profile across multiple biological activities .
Clinical Implications
Given its diverse biological activities, this compound is being explored for potential therapeutic applications in treating conditions such as:
- Cancer : As an adjunct therapy in oncology.
- Infectious Diseases : For developing new antibiotics.
- Chronic Inflammatory Conditions : As a treatment option for diseases like rheumatoid arthritis.
Q & A
Q. Why do NMR spectra show unexpected signals in scaled-up syntheses?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates. ’s IR data (e.g., C≡C stretch at 2123 cm⁻¹) can identify unreacted alkyne groups .
- Scale-Dependent Kinetics : Optimize stirring efficiency and heat transfer to avoid localized overheating, which generates side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
